![molecular formula C10H17NO3S B15166765 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine CAS No. 647025-09-0](/img/structure/B15166765.png)
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine is an organic compound with a unique structure that combines a piperidine ring with a but-2-yn-1-yloxy group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine ring with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the but-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and the methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[(But-2-yn-1-yl)oxy]-1-(methylsulfonyl)piperidine: Similar structure but with a different substituent.
4-[(But-2-yn-1-yl)oxy]-1-(ethylsulfonyl)piperidine: Another similar compound with an ethylsulfonyl group instead of methanesulfonyl.
Propiedades
Número CAS |
647025-09-0 |
|---|---|
Fórmula molecular |
C10H17NO3S |
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
4-but-2-ynoxy-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C10H17NO3S/c1-3-4-9-14-10-5-7-11(8-6-10)15(2,12)13/h10H,5-9H2,1-2H3 |
Clave InChI |
BOGMKGWWRARSAH-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC1CCN(CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


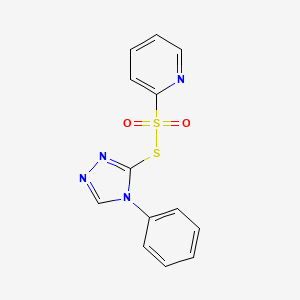
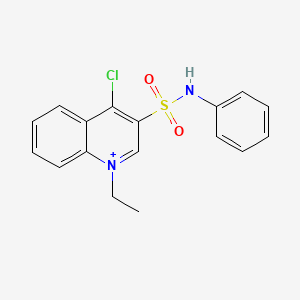
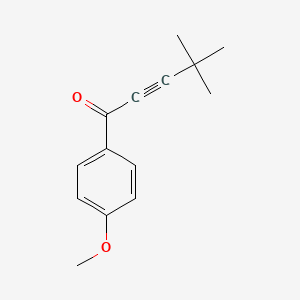
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
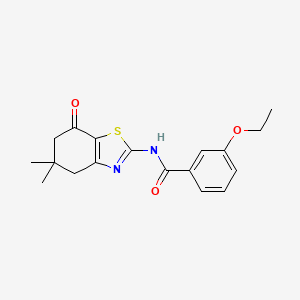

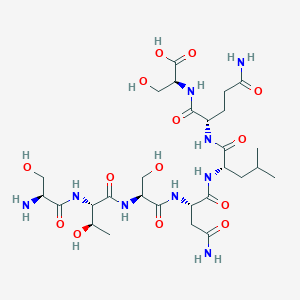
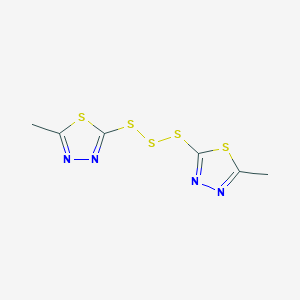
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
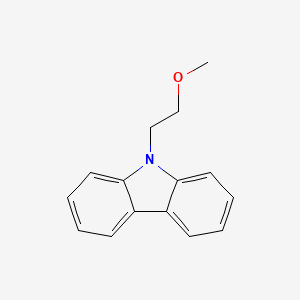
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)
